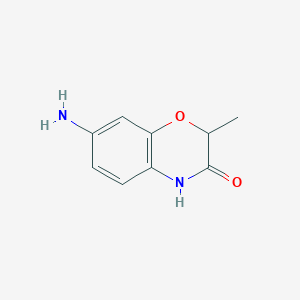

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

7-amino-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSVYAABMPJFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546171 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105807-79-2 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical research. The synthesis is presented in a two-step sequence, commencing with the formation of a nitro-substituted benzoxazinone intermediate, followed by its reduction to the target amino compound. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway and experimental workflow.

Proposed Synthesis Pathway

The synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is proposed to proceed via a two-step reaction sequence starting from 2-amino-5-nitrophenol.

Step 1: Synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

The initial step involves the formation of the 1,4-benzoxazin-3-one ring system with a methyl group at the 2-position and a nitro group at the 7-position. This is achieved through the reaction of 2-amino-5-nitrophenol (1) with ethyl 2-bromopropionate. The reaction is believed to proceed via an initial N-alkylation of the aminophenol, followed by an intramolecular cyclization to form the six-membered heterocyclic ring.

Step 2: Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Target Molecule 3)

The final step is the reduction of the nitro group of the intermediate (2) to an amino group, yielding the target molecule (3) . A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Data Presentation

| Compound No. | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State |

| 1 | 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | Yellow to brown solid |

| 2 | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | C₉H₈N₂O₄ | 208.17 | Pale yellow solid |

| 3 | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | C₉H₁₀N₂O₂ | 178.19 | Off-white solid |

Experimental Protocols

Step 1: Proposed Synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

-

Materials:

-

2-Amino-5-nitrophenol (1.0 equivalent)

-

Ethyl 2-bromopropionate (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol in anhydrous DMF.

-

Add potassium carbonate to the solution and stir the suspension.

-

Slowly add ethyl 2-bromopropionate to the reaction mixture at ambient temperature.

-

Heat the mixture to 85-95 °C and maintain stirring for 16-24 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

-

Step 2: Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Target Molecule 3)

-

Materials:

-

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Place 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in a hydrogenation flask and add methanol or ethyl acetate to form a suspension.

-

Carefully add the 10% Pd/C catalyst to the flask.

-

Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

-

If necessary, purify the product by recrystallization or column chromatography.

-

Visualization of Synthesis Pathway and Workflow

Caption: Proposed synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

An In-depth Technical Guide on the Physicochemical Properties of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and biological context of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its structurally related analogs. Due to the limited availability of experimental data for the specific title compound, this document consolidates information on its isomers and the unmethylated parent compound to offer valuable comparative insights.

Physicochemical Properties

Table 1: Physicochemical Properties of 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178 g/mol | [1] |

| Melting Point | 141-143 °C | N/A |

| Boiling Point (Predicted) | 488.5 ± 45.0 °C | N/A |

| Density (Predicted) | 1.299 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.15 ± 0.20 | N/A |

| LogP | 0.01 | [1] |

| CAS Number | 141068-81-7 | [1] |

Table 2: Physicochemical Properties of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Melting Point | 219 - 225 °C | [2] |

| Appearance | Tan colored crystalline solid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| CAS Number | 26215-14-5 | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not explicitly described in the available literature. However, a general synthetic route for 2-methyl-4H-3,1-benzoxazin-4-one derivatives has been reported, which can be adapted for the synthesis of the title compound.[3][4][5][6]

General Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Derivatives:

A common method involves the thermal cyclization of an appropriate anthranilic acid derivative with acetic anhydride.[3][4][5] For the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a plausible starting material would be 2,5-diaminobenzoic acid.

Illustrative Experimental Protocol (Adapted from the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one): [3]

-

Reaction Setup: In a 250 mL round-bottom flask, combine the substituted anthranilic acid (0.01 mol) with an excess of acetic anhydride (15 mL). Add porcelain chips to ensure smooth boiling.

-

Reflux: Heat the mixture to reflux at a temperature of 130 °C for 3 hours.[3] Alternatively, a lower temperature reflux at 35-40 °C for 50-55 minutes has also been reported.[3]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as ethyl acetate:n-hexane (1:1).[3]

-

Work-up: After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting solid, add petroleum ether (40-60) to extract the desired 2-methyl-4H-3,1-benzoxazin-4-one derivative. This step may need to be repeated to ensure complete extraction.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.[3]

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Biological Activity and Potential Applications

While specific biological data for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is scarce, the broader class of 1,4-benzoxazine derivatives is known to exhibit a wide range of biological activities. These include antimicrobial, antifungal, anticonvulsant, and potential anticancer properties.[7][8][9][10][11][12] The parent compound, 7-Amino-2H-1,4-benzoxazin-3(4H)-one, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Derivatives of 1,4-benzoxazin-3-one have shown promising activity as antibacterial agents against phytopathogenic bacteria.[12]

Visualizations

To aid in the understanding of the synthetic process, a logical workflow diagram is provided below.

Caption: General synthetic workflow for 2-methyl-1,4-benzoxazin-3-one derivatives.

References

- 1. Hit2Lead | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 7. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ikm.org.my [ikm.org.my]

- 12. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties and Biological Context of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the available physicochemical data for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone compounds. Due to the limited availability of experimental data for the specific title compound, this document presents information on structurally similar molecules to offer valuable comparative insights. Furthermore, it outlines standardized experimental protocols for determining melting and boiling points and explores a key signaling pathway relevant to the biological activity of this class of compounds.

Physicochemical Data

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | 141-143[1] | 488.5±45.0 (Predicted)[1] | |

| 7-Amino-2H-1,4-benzoxazin-3(4H)-one | 219 - 225[2] | Not available | |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 79-82 | Not available | |

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | 88-93 | Not available |

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting and boiling points for organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

Capillary Method:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., oil bath or a metal block apparatus like a Mel-Temp).[4]

-

Heating: The sample is heated gradually, with the heating rate reduced to approximately 1-2°C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is a common practice.[7]

Micro Boiling Point Determination (Siwoloboff's Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath.

-

Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Boiling Point Determination under Reduced Pressure:

-

Apparatus: A vacuum distillation apparatus is assembled, including a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source. A manometer is used to measure the pressure.

-

Procedure: The compound is placed in the distilling flask. The system is evacuated to the desired pressure. The flask is then heated.

-

Data Recording: The temperature at which the liquid boils and condenses, along with the corresponding pressure, is recorded. A pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure.

Relevant Signaling Pathway: Nrf2-HO-1 in Microglia

Benzoxazinone derivatives have been investigated for their anti-inflammatory and neuroprotective properties.[8] One of the key signaling pathways implicated in these effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway, particularly in microglial cells, the resident immune cells of the central nervous system.[8][9][10]

Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[9] One of the most important of these is HO-1, which plays a crucial role in cellular defense against oxidative damage and inflammation.[9][10] The activation of the Nrf2-HO-1 pathway in microglia can suppress inflammatory responses.[8][9]

References

- 1. 7-AMINO-4-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE CAS#: 141068-81-7 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 7. Purification [chem.rochester.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Ischemia-induced endogenous Nrf2/HO-1 axis activation modulates microglial polarization and restrains ischemic brain injury [frontiersin.org]

Biological Activity of 7-Amino-Benzoxazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 7-amino-benzoxazinone derivatives, focusing on their potential as therapeutic agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Among these, derivatives featuring a 7-amino group have shown particular promise, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of these promising compounds.

Anticancer Activity

7-Amino-benzoxazinone derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the targeting of key oncogenic pathways.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various 7-amino-benzoxazinone derivatives against several cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 11a | MCF-7 (Breast) | 3.7 | [1] |

| Derivative 12f | MCF-7 (Breast) | 7.17 | [1] |

| Derivative 12b | MCF-7 (Breast) | 3.1 | [1] |

| Derivative 11a | HepG2 (Liver) | 8.2 | [1] |

| Derivative 12f | HepG2 (Liver) | 2.2 | [1] |

| Pyrazolopyrimidine Derivative | HepG2 (Liver) | 2.18 - 13.49 | [2] |

| Pyrazolopyrimidine Derivative | HCT-116 (Colon) | - | [2] |

| Derivative 11a | A549 (Lung) | 9.8 | [1] |

| Derivative 12f | A549 (Lung) | 4.5 | [1] |

| Derivative 12b | A549 (Lung) | 21.8 | [1] |

Mechanisms of Anticancer Action

A primary mechanism by which 7-amino-benzoxazinone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate key proteins in the apoptotic cascade.[3]

A proposed signaling pathway for apoptosis induction is illustrated below. Treatment with certain 7-amino-benzoxazinone derivatives leads to the upregulation of the tumor suppressor protein p53.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to cell death.

The c-Myc oncogene is a critical regulator of cell proliferation and is often overexpressed in various cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element for transcription. Certain benzoxazinone derivatives have been shown to stabilize this G-quadruplex structure, thereby downregulating c-Myc expression and inhibiting cancer cell growth.[4][5]

The workflow for investigating the stabilization of the c-Myc G-quadruplex is depicted below. This involves biophysical techniques such as Circular Dichroism (CD) spectroscopy to confirm G-quadruplex formation and its stabilization by the compound, followed by biological assays to assess the downstream effects on c-Myc expression and cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 7-Amino-1,4-Benzoxazin-3-one Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for key structural analogs of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These data points are crucial for the identification and characterization of novel derivatives within this family.

Table 1: ¹H NMR Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| Data not available | - | - | - | DMSO-d₆[1] |

Note: While a record for the ¹H NMR spectrum exists, specific peak assignments are not publicly detailed. Researchers would typically expect signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

Table 2: Infrared (IR) Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

| Wavenumber (cm⁻¹) | Description of Vibration |

| Specific peak data not available | N-H stretching (amine), C=O stretching (lactone), C-N stretching, C-O stretching, aromatic C-H stretching |

Note: The IR spectrum would provide characteristic absorption bands confirming the presence of the primary amine, the carbonyl group of the lactone ring, and the aromatic system.

Table 3: Mass Spectrometry (MS) Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

| m/z | Ion |

| 176.058578 | [M]⁺ (Exact Mass) |

Note: The mass spectrum is a critical tool for confirming the molecular weight of the synthesized compound.

Experimental Protocols: A General Approach to Synthesis

The synthesis of 7-amino substituted 1,4-benzoxazinone derivatives often involves a multi-step process starting from a suitably substituted nitro-aminophenol. A general synthetic strategy is outlined below, based on established methodologies for related compounds.

General Synthesis of 7-Amino-1,4-Benzoxazin-3-one Derivatives:

-

N-Alkylation/Acylation of a Nitro-aminophenol: The synthesis typically commences with the protection of the amino group of a 2-amino-5-nitrophenol derivative, followed by alkylation or acylation of the phenolic hydroxyl group.

-

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

-

Cyclization to form the Benzoxazinone Ring: The resulting intermediate undergoes intramolecular cyclization to form the 1,4-benzoxazin-3-one ring system. This step can be facilitated by heating or by using a coupling agent.

-

Deprotection (if necessary): If a protecting group was used for the initial amino group, a final deprotection step is required to yield the desired 7-amino derivative.

Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized benzoxazinone derivative is a critical step, typically involving a suite of spectroscopic techniques. The logical workflow for this analysis is depicted below.

References

Potential Therapeutic Targets of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in pharmaceutical development. The core scaffold of 2H-1,4-benzoxazin-3(4H)-one is recognized as a "biologically privileged" structure, serving as a foundation for the synthesis of molecules with a broad spectrum of biological activities.[1] While 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one primarily serves as a key synthetic intermediate, its structural framework is integral to derivatives demonstrating anticonvulsant, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This technical guide delineates the potential therapeutic targets of this compound class, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[6] 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, in particular, is a valuable starting material for creating novel therapeutic agents, especially for neurological disorders and oncology.[2][3] Research into its derivatives has unveiled several potential therapeutic avenues, which are explored in detail in this document.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of compounds derived from the 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold spans several key areas of disease.

Oncology

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anticancer activity, primarily through the induction of DNA damage in tumor cells.[3][7]

-

Potential Target: DNA. The planar structure of these compounds suggests they may act as intercalating agents, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3]

-

Supporting Evidence: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazoles have shown notable inhibitory activity against various cancer cell lines.[3][7]

Neurological Disorders

The modulation of neurotransmitter activity and neuroinflammation are key mechanisms by which derivatives of this scaffold may exert their effects on the central nervous system.[2][4]

-

Potential Target: Voltage-gated sodium channels. The anticonvulsant activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives in the maximal electroshock (MES) test suggests a mechanism involving the inhibition of seizure spread, which is often mediated by these channels.[3][5]

-

Supporting Evidence: Several 7-benzylamino derivatives have shown potent anticonvulsant effects in preclinical models.[3][5]

-

Potential Targets:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2-heme oxygenase-1 (HO-1) signaling pathway is a key mechanism for cellular defense against oxidative stress, a major contributor to neurodegeneration. Derivatives have been shown to upregulate this pathway.[4][7]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Some benzoxazinone derivatives have been identified as non-competitive inhibitors of human AChE.[4]

-

Dopamine D2 and Serotonin Receptors: Antagonism of D2 receptors and inhibition of serotonin reuptake are mechanisms relevant to the treatment of neuropsychiatric symptoms associated with neurodegenerative diseases and depression.[4]

-

-

Supporting Evidence: Studies have demonstrated the ability of 2H-1,4-benzoxazin-3(4H)-one derivatives to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in microglia.[4][7]

Quantitative Data

The following tables summarize the reported biological activities of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold.

Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [3] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [3] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [3] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [3] |

| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | [3] |

| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | [3] |

| 3c | A549 (Lung Cancer) | 3.29 | [3] |

Table 2: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound ID | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 4b | Maximal Electroshock (MES) | 31.7 | 7.2 | [3][5] |

Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound ID | Assay | Result | Reference |

| e2, e16, e20 | NO Production in LPS-stimulated BV-2 cells | Significant reduction | [4] |

| 7d | Human Acetylcholinesterase (hAChE) Inhibition | Ki = 20.2 ± 0.9 µM | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

DNA Damage Assay:

-

Treat cells with the test compounds.

-

Fix and permeabilize the cells.

-

Incubate with an antibody specific for a DNA damage marker, such as phosphorylated histone H2A.X (γH2AX).

-

Use a fluorescently labeled secondary antibody for detection.

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the extent of DNA damage.

-

Anticonvulsant Assays

-

Maximal Electroshock (MES) Test:

-

Administer the test compound to mice, typically intraperitoneally.

-

After a predetermined time, subject the animals to a brief electrical stimulus through corneal electrodes to induce a seizure.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

-

Calculate the ED50, the dose at which 50% of the animals are protected from the seizure.

-

-

Rotarod Neurotoxicity Test:

-

Train mice to walk on a rotating rod.

-

Administer the test compound.

-

Place the mice on the rotarod at fixed time intervals after drug administration.

-

Record the time the animals are able to maintain their balance on the rod.

-

A significant decrease in performance compared to vehicle-treated animals indicates potential neurotoxicity.

-

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture microglial cells (e.g., BV-2) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at approximately 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

-

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels:

-

Treat cells as described for the NO assay.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using specific primers for pro-inflammatory cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene for normalization.

-

Quantify the relative changes in gene expression.

-

-

Western Blotting for Protein Expression:

-

Prepare protein lysates from treated cells.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Nrf2, HO-1).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate and quantify their intensity.

-

Visualizations

Signaling Pathway: Anti-inflammatory Action

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Workflow: Anticancer Evaluation

Caption: Workflow for assessing anticancer potential.

Conclusion

While 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is primarily utilized as a synthetic precursor, the extensive research on its derivatives underscores the significant therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold. The identified targets in oncology and neurology, supported by robust preclinical data, provide a strong rationale for the continued exploration of this chemical class in drug discovery and development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into novel clinical therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one (CAS 105807-79-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one, identified by CAS number 105807-79-2. This molecule belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.

Core Properties and Data

7-Amino-2-methyl-4H-1,4-benzoxazin-3-one is a solid organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its structure features a bicyclic system composed of a benzene ring fused to an oxazine ring, with an amino group and a methyl group as substituents.

Physicochemical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, predicted values and data for structurally similar compounds provide valuable insights.

| Property | Value | Source |

| IUPAC Name | 7-amino-2-methyl-4H-1,4-benzoxazin-3-one | N/A |

| Molecular Formula | C₉H₁₀N₂O₂ | N/A |

| Molecular Weight | 178.19 g/mol | N/A |

| Physical Form | Solid | |

| Melting Point | 141-143 °C (Predicted) | N/A |

| Boiling Point | 488.5 ± 45.0 °C (Predicted) | N/A |

| SMILES | CC1C(=O)NC2=C(O1)C=C(C=C2)N | N/A |

| InChI | InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | N/A |

Potential Uses and Biological Activities

The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. This suggests that 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one holds potential for investigation in various therapeutic areas.

-

Pharmaceutical Intermediate: This compound serves as a key building block in the synthesis of more complex pharmaceutical agents.[1] Its amino group provides a reactive handle for further functionalization.

-

Neurological Disorders: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one are being explored for their potential to modulate neurotransmitter activity, indicating possible applications in treating neurological disorders.[1]

-

Anticonvulsant Activity: Studies on related 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have shown potent anticonvulsant effects in preclinical models.[2]

-

Antifungal and Antimicrobial Properties: The 1,4-benzoxazin-3-one core is present in various compounds exhibiting antifungal and antibacterial activities.[3]

-

Agrochemicals: This class of compounds is also utilized in the development of herbicides and pesticides.[1]

Experimental Protocols: Synthesis of the 1,4-Benzoxazin-3-one Core

A plausible synthetic route could start from a suitably substituted 2-aminophenol. The following diagram illustrates a generalized workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.

Caption: Generalized workflow for the synthesis of the 1,4-benzoxazin-3-one core.

Detailed Methodologies from Related Syntheses:

A common method for constructing the 1,4-benzoxazin-3-one ring system involves the reaction of an o-aminophenol with a haloacetyl halide, followed by intramolecular cyclization. For instance, in the synthesis of related 1,4-benzoxazin-3-one derivatives, o-aminophenol is reacted with chloroacetyl chloride in the presence of a base like sodium hydrogen carbonate.[3] The resulting intermediate is then subjected to cyclization using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[3]

To synthesize 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one, one would likely start with 2,4-diaminophenol and introduce the methyl group at the 2-position of the oxazinone ring, potentially through reaction with a lactate-derived electrophile or a similar strategy. The final amino group at the 7-position would originate from the starting diaminophenol.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one has not been elucidated. However, based on the activities of related compounds, several potential biological targets and pathways can be hypothesized.

For compounds exhibiting anticonvulsant activity, the mechanism often involves modulation of ion channels (e.g., sodium, potassium, or calcium channels) or enhancement of GABAergic inhibition. The following diagram illustrates a hypothetical signaling pathway potentially relevant to the anticonvulsant effects of 1,4-benzoxazin-3-one derivatives.

Caption: Hypothetical signaling pathway for the anticonvulsant activity of 1,4-benzoxazin-3-one derivatives.

Further research, including binding assays, electrophysiological studies, and in vivo pharmacological experiments, is necessary to determine the specific molecular targets and signaling pathways modulated by 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one.

Conclusion

7-Amino-2-methyl-4H-1,4-benzoxazin-3-one is a heterocyclic compound with a promising chemical scaffold for the development of novel therapeutic agents and agrochemicals. While specific experimental data for this particular molecule is sparse, the known biological activities of the 1,4-benzoxazin-3-one class of compounds highlight its potential in areas such as neuroscience and anti-infective research. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and applications of this compound, emphasizing the need for further investigation to fully characterize its physicochemical properties and biological functions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Amino-Benzoxazinones

This technical guide provides a detailed overview of the current understanding of the mechanisms of action for 7-amino-benzoxazinone derivatives. The biological activity of these compounds is highly dependent on the nature of the substituent at the 7-position and other positions of the benzoxazinone core. This document collates findings from various studies to offer insights for researchers, scientists, and drug development professionals.

Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones

A notable therapeutic application of 7-amino-benzoxazinone derivatives is in the management of convulsions. Specifically, 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.

The precise mechanism of anticonvulsant action for these compounds is not fully elucidated but is believed to involve modulation of central nervous system (CNS) activity. The most potent compounds have been subjected to further testing to probe their interaction with key neurotransmitter systems. For instance, testing against pentylenetetrazole (PTZ)-induced seizures can suggest an effect on the GABAergic system, while interactions with isoniazid- and strychnine-induced seizures can point towards involvement with GABA synthesis and glycine receptors, respectively. The leading compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), has been identified as a promising candidate for further mechanistic studies.[1]

The anticonvulsant activity of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones was assessed using the maximal electroshock (MES) test and the rotarod neurotoxicity test (Tox.). The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) are summarized below.

| Compound | Substituent (R) | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |

| 4a | H | 48.5 | >300 | >6.2 |

| 4b | 4-F | 31.7 | 228.6 | 7.2 |

| 4c | 4-Cl | 42.8 | >300 | >7.0 |

| 4d | 4-Br | 55.6 | >300 | >5.4 |

| 4e | 4-CH3 | 68.3 | >300 | >4.4 |

| 4f | 4-OCH3 | 72.5 | >300 | >4.1 |

| 4g | 2,4-di-F | 38.9 | >300 | >7.7 |

| 4h | 3,4-di-F | 45.2 | >300 | >6.6 |

| Carbamazepine | - | 8.8 | 68.4 | 7.8 |

Data extracted from a study on novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.[1]

Maximal Electroshock (MES) Test: This test is used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Male C57BL/6 mice are used as the animal model.

-

The test compounds are administered intraperitoneally (i.p.).

-

After a set time, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.[1]

Rotarod Neurotoxicity Test (Tox.): This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

-

Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm).

-

The test compound is administered, and at various time points, the animals are placed back on the rotarod.

-

The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is indicative of neurotoxicity.[1]

Anticancer Activity of Benzoxazinone Derivatives

Several benzoxazinone derivatives have demonstrated significant anticancer activity through various mechanisms of action. These include the induction of apoptosis and the targeting of specific genetic elements.

Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc proto-oncogene.[2]

The proposed mechanism involves the induction and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene. This stabilization hinders transcription, leading to a dose-dependent decrease in c-Myc mRNA levels.[2]

Caption: Benzoxazinone-mediated inhibition of c-Myc expression.

Reverse Transcription PCR (RT-PCR): This technique is used to measure the levels of c-Myc mRNA in cancer cells following treatment with benzoxazinone derivatives.

-

Cancer cell lines (e.g., H7402, HeLa, SK-RC-42, SGC7901, and A549) are cultured and treated with varying concentrations of the test compounds.[2]

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

The cDNA is then used as a template for PCR with primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The amount of PCR product is quantified to determine the relative expression of c-Myc mRNA.[2]

Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to verify the interaction between the benzoxazinone compounds and the G-quadruplex forming sequence of the c-Myc promoter.

-

A fluorescently labeled oligonucleotide corresponding to the G-rich sequence of the c-Myc promoter is synthesized.

-

The oligonucleotide is incubated with increasing concentrations of the test compound in a suitable buffer.

-

The samples are then resolved on a non-denaturing polyacrylamide gel.

-

A shift in the mobility of the oligonucleotide indicates the formation of a G-quadruplex structure induced by the compound.[2]

Circular Dichroism (CD) Spectroscopy: This method confirms the conformational change of the DNA from a linear to a G-quadruplex structure.

-

The c-Myc promoter oligonucleotide is dissolved in a buffer.

-

CD spectra are recorded before and after the addition of the benzoxazinone derivative.

-

A characteristic spectral change, such as the appearance of a positive peak around 260 nm and a negative peak around 240 nm, indicates the formation of a parallel G-quadruplex structure.[2]

Other benzoxazinone derivatives have been found to exert their anticancer effects by inducing programmed cell death (apoptosis). This is often accompanied by cell cycle arrest.

The apoptotic pathway induced by these compounds can involve the upregulation of the tumor suppressor protein p53 and the activation of executioner caspases, such as caspase-3. Some derivatives may also target topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and apoptosis.[3]

Caption: Apoptotic pathways activated by benzoxazinone derivatives.

The antiproliferative activity of several benzoxazinone derivatives was evaluated against human cancer cell lines (HepG2, MCF-7, HCT-29) and a normal fibroblast cell line (WI-38).

| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-29 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (Avg.) |

| 3 | 6.4 ± 0.5 | 7.1 ± 0.6 | 8.2 ± 0.7 | 45.1 ± 3.9 | ~6.2 |

| 7 | 4.9 ± 0.4 | 5.3 ± 0.4 | 6.1 ± 0.5 | 58.2 ± 5.1 | ~10.4 |

| 8 | 7.2 ± 0.6 | 8.5 ± 0.7 | 9.1 ± 0.8 | 50.3 ± 4.4 | ~6.2 |

| 10 | 8.1 ± 0.7 | 9.2 ± 0.8 | 10.3 ± 0.9 | 62.5 ± 5.5 | ~6.8 |

| 13 | 7.5 ± 0.6 | 8.8 ± 0.7 | 9.6 ± 0.8 | 60.1 ± 5.3 | ~7.0 |

| 15 | 5.8 ± 0.5 | 6.5 ± 0.5 | 7.3 ± 0.6 | 65.4 ± 5.7 | ~10.2 |

| Doxorubicin | 4.5 ± 0.3 | 5.1 ± 0.4 | 5.8 ± 0.5 | 8.9 ± 0.7 | ~1.7 |

Selectivity Index = IC50 in normal cells / IC50 in cancer cells. Data from a study on the antiproliferative activity of new benzoxazinone derivatives.[3]

Antimycobacterial Activity of 1,4-Benzoxazinone Derivatives

Derivatives of 1,4-benzoxazin-2-one have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4]

The proposed mechanism of action for the antimycobacterial effects of these compounds is the inhibition of the menaquinone-B (MenB) enzyme. MenB is a crucial enzyme in the menaquinone biosynthetic pathway, which is essential for the electron transport chain and viability of mycobacteria. This pathway is absent in humans, making MenB an attractive target for selective drug development.[4]

Caption: Inhibition of the mycobacterial menaquinone pathway.

The antimycobacterial activity is quantified by the minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound | M. tuberculosis H37Ra MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |

| 1a | 4 | 8 |

| 1b | 2 | 4 |

| 1c | 4 | 4 |

| 1d | 8 | 8 |

| 1e | 2 | 2 |

| Isoniazid | 0.06 | 0.06 |

| Rifampicin | 0.125 | 0.125 |

Data from a study on novel 1,4-benzoxazin-2-one derivatives against M. tuberculosis.[4]

Microplate Alamar Blue Assay (MABA): This is a common method for determining the MIC of compounds against M. tuberculosis.

-

A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable culture medium (e.g., Middlebrook 7H9).

-

A standardized inoculum of M. tuberculosis is added to each well.

-

The plates are incubated at 37°C for a specified period (e.g., 7 days).

-

A resazurin-based indicator solution (e.g., Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest compound concentration that prevents this color change.[4]

This guide highlights the diverse mechanisms of action of 7-amino-benzoxazinone derivatives, underscoring their potential as scaffolds for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways involved for each class of these promising compounds.

References

- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of 1,4-Benzoxazin-3-ones: A Technical Guide for Drug Discovery

The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, reactions, and biological activities of 1,4-benzoxazin-3-ones, with a focus on their potential applications in drug development.

Core Synthesis Strategies

The synthesis of the 1,4-benzoxazin-3-one core and its derivatives can be achieved through several reliable methods. A common and effective approach involves the cyclization of 2-aminophenols with α-halo esters or related reagents.

One widely used method is the reaction of a 2-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, to yield the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure.[1][3] Further derivatization can be readily achieved by N-alkylation or N-arylation at the 4-position.

More advanced synthetic strategies include copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols and microwave-assisted one-pot syntheses from 2-aminophenols and 2-bromoalkanoates, which offer efficient routes to a diverse range of derivatives.[2]

General Experimental Protocol for the Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol is a representative example of the synthesis of the core 1,4-benzoxazin-3-one scaffold.

Materials:

-

2-aminophenol

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Triethylbenzylammonium chloride (TEBA) - as a phase transfer catalyst

-

Chloroform

-

Ethanol

Procedure:

-

A suspension of 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) is prepared in chloroform (30 mL) and cooled to 0°C.[1]

-

Chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise to the suspension over 20 minutes while maintaining the temperature at 0°C.[1]

-

The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.[1]

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

Water is added to the residue, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and dried under a vacuum.

-

Recrystallization from ethanol is performed to yield the purified 2H-benzo[b][1][2]oxazin-3(4H)-one.[1]

Below is a visual representation of a general synthetic workflow for preparing and screening 1,4-benzoxazin-3-one derivatives.

Key Reactions and Derivatizations

The 1,4-benzoxazin-3-one scaffold is amenable to a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Common derivatization strategies include:

-

N-Alkylation/Arylation: The nitrogen atom at the 4-position can be readily alkylated or arylated to introduce various substituents. For example, reaction with propargyl bromide in the presence of a base like cesium carbonate furnishes an alkyne handle for subsequent click chemistry reactions.

-

Acylhydrazone Formation: The synthesis of derivatives containing an acylhydrazone moiety has been reported, which has shown to be a valuable pharmacophore for enhancing antifungal activity.

-

Click Chemistry: The introduction of an azide or alkyne functionality allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the 1,4-benzoxazin-3-one core to other heterocyclic systems, such as 1,2,3-triazoles.

-

Sulfonation and Nucleophilic Substitution: The aromatic ring of the benzoxazinone can be functionalized, for instance, by sulfonation followed by nucleophilic substitution with aryl amines to generate novel derivatives.[1]

A Spectrum of Biological Activities

Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a remarkable array of biological activities, making this scaffold a privileged structure in drug discovery.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of 1,4-benzoxazin-3-ones. These compounds have shown activity against a range of pathogens, including bacteria and fungi.

-

Antibacterial Activity: Certain derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1] For instance, some propanolamine-containing derivatives have shown excellent in vitro activity against phytopathogenic bacteria like Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae.

-

Antifungal Activity: Acylhydrazone derivatives of 1,4-benzoxazin-3-one have been evaluated for their in vitro antifungal activity against various plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans.[4][5]

The following table summarizes the antimicrobial activity of selected 1,4-benzoxazin-3-one derivatives.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Acylhydrazone Derivatives | Gibberella zeae | EC50 | 20.06 - 23.17 µg/mL | [4][5] |

| Acylhydrazone Derivatives | Pellicularia sasakii | EC50 | 26.66 µg/mL | [4][5] |

| Acylhydrazone Derivatives | Phytophthora infestans | EC50 | 15.37 µg/mL | [4][5] |

| Propanolamine Derivatives | Xanthomonas oryzae pv. oryzae | EC50 | 4.95 µg/mL | |

| Propanolamine Derivatives | Xanthomonas axonopodis pv. citri | EC50 | 4.71 µg/mL | |

| Propanolamine Derivatives | Pseudomonas syringae pv. actinidiae | EC50 | 8.50 µg/mL |

Anticancer Activity

The 1,4-benzoxazin-3-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

A notable example is the development of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active dual inhibitors of PI3K/mTOR.[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, and its inhibition is a validated therapeutic strategy.

The diagram below illustrates the inhibition of the PI3K/mTOR signaling pathway by 1,4-benzoxazin-3-one derivatives.

One particularly potent derivative, 8d-1 , was identified as a pan-class I PI3K/mTOR inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] This compound also demonstrated significant in vivo efficacy in tumor xenograft models with good oral bioavailability.[6]

The table below presents the in vitro anticancer activity of selected 1,4-benzoxazin-3-one derivatives.

| Derivative | Target | IC50 (nM) | Cell Line | Reference |

| 8d-1 | PI3Kα | 0.63 | - | [6] |

| Imidazole derivative 9c | - | - | MV4-11 (leukemia) | [7] |

| Hypoxia-targeted derivative 11 | - | 10 µM | HepG2 (hypoxic) | [8] |

Other Biological Activities

In addition to antimicrobial and anticancer effects, 1,4-benzoxazin-3-one derivatives have been investigated for a variety of other pharmacological properties, including:

-

Platelet Aggregation Inhibition: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation.[9]

-

5-HT Receptor Activity: Arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their binding affinity and functional activity at 5-HT1A and 5-HT2A receptors, suggesting potential applications in central nervous system disorders.[10]

-

α-Chymotrypsin Inhibition: A series of benzoxazinones have demonstrated good inhibitory activity against α-chymotrypsin, indicating their potential as serine protease inhibitors.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies have provided valuable insights for the rational design of more potent 1,4-benzoxazin-3-one derivatives.

-

Antifungal Activity: For acylhydrazone derivatives, the nature and position of substituents on the 1,4-benzoxazin-3-one skeleton and the acylhydrazone moiety significantly influence antifungal activity. For example, a 6-chloro substituent on the benzoxazinone ring has been associated with enhanced activity against certain fungal strains.[4]

-

α-Chymotrypsin Inhibition: In the case of α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to modulate the inhibitory potential. An increased inhibitory effect was observed with a fluoro group on the phenyl substituent, followed by chloro and bromo groups.[11] The position of the substituent also played a role, with the order of activity being ortho > meta > para for strong electron-donating or withdrawing groups.[11]

The following diagram illustrates a simplified SAR logic for α-chymotrypsin inhibition.

Conclusion

The 1,4-benzoxazin-3-one scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. The synthetic accessibility and the wide range of achievable derivatizations, coupled with a broad spectrum of biological activities, underscore the potential of this heterocyclic system. Further exploration of the chemical space around the 1,4-benzoxazin-3-one core, guided by structure-activity relationship studies and an understanding of the molecular targets, is likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their research in this exciting area of medicinal chemistry.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]

- 3. irjet.net [irjet.net]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final product. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development.

Experimental Protocols

The synthesis is divided into two primary stages: the formation of the benzoxazinone ring with the desired nitro and methyl substitutions, and the subsequent reduction of the nitro functional group.

Step 1: Synthesis of 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

This initial step involves the reaction of 2-amino-5-nitrophenol with ethyl 2-bromopropionate, leading to an intermediate that undergoes intramolecular cyclization to form the benzoxazinone ring.

Materials:

-

2-Amino-5-nitrophenol

-

Ethyl 2-bromopropionate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-amino-5-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

The final step is the reduction of the nitro group of the intermediate synthesized in Step 1. Two effective methods are presented: catalytic hydrogenation and reduction using stannous chloride.

Method A: Catalytic Hydrogenation

This is a clean and efficient method for the reduction of nitro groups.[1][2][3][4]

Materials:

-

7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

The vessel is then placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and the mixture is stirred vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be further purified by recrystallization or column chromatography.

Method B: Reduction with Stannous Chloride

This method is a classical and reliable alternative for nitro group reduction.[5]

Materials:

-

7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the mixture.

-

The reaction mixture is stirred at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, the mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

| Reagent/Parameter | Molar Ratio/Value |

| 2-Amino-5-nitrophenol | 1.0 eq |

| Ethyl 2-bromopropionate | 1.2 eq |

| Anhydrous K₂CO₃ | 2.5 eq |

| Solvent | Dry Acetone |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

Table 2: Reagents and Conditions for the Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

| Method | Reagent/Parameter | Molar Ratio/Value |

| A: Catalytic Hydrogenation | 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 1.0 eq |

| 10% Pd/C | 10 mol% | |

| Hydrogen Source | H₂ (gas) | |

| Solvent | Methanol or Ethanol | |

| Temperature | Room Temperature | |

| Reaction Time | 4-8 hours | |

| B: Reduction with SnCl₂ | 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 1.0 eq |

| SnCl₂·2H₂O | 4-5 eq | |

| Solvent | Ethanol | |

| Co-solvent/Reagent | Concentrated HCl | |

| Temperature | Room Temperature | |

| Reaction Time | 2-4 hours |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Caption: Synthetic workflow for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Analysis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These predictions are based on data from analogous benzoxazinone and aniline derivatives. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.8 | Quartet (q) | ~7.0 |

| H-5 | 6.7 - 6.9 | Doublet (d) | ~8.5 |

| H-6 | 6.2 - 6.4 | Doublet of doublets (dd) | ~8.5, ~2.5 |

| H-8 | 6.1 - 6.3 | Doublet (d) | ~2.5 |

| 2-CH₃ | 1.4 - 1.6 | Doublet (d) | ~7.0 |

| 4-NH | 10.0 - 10.5 | Singlet (s) | - |

| 7-NH₂ | 4.5 - 5.5 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-3 | 165 - 170 |

| C-4a | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 105 - 110 |

| C-7 | 145 - 150 |

| C-8 | 100 - 105 |

| C-8a | 120 - 125 |

| 2-CH₃ | 15 - 20 |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the target compound.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample should be chosen. For compounds with amine and amide functionalities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

-

For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Procedure:

-

Weigh the desired amount of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on the sample concentration)

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for referencing.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one with atom numbering for NMR assignment.

Caption: Molecular structure of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Experimental Workflow

The following diagram outlines the general workflow for NMR analysis.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Application Notes and Protocols for In Vitro Assays of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological activities of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives and related benzoxazinone compounds. Detailed protocols for key assays are provided to facilitate the screening and characterization of these molecules for potential therapeutic applications.

Anticancer Activity

Derivatives of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one have demonstrated significant potential as anticancer agents. Studies have shown that modifications, particularly the introduction of 1,2,3-triazole moieties, can lead to potent cytotoxic effects against a range of human cancer cell lines, including those of the liver, breast, cervix, and lung.[1][2][3] The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy.[1]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |